Fluopyram's Mechanism of Action in Fungi and Nematodes: An In-depth Technical Guide
Fluopyram's Mechanism of Action in Fungi and Nematodes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluopyram is a broad-spectrum pesticide belonging to the novel chemical class of pyridinyl ethyl benzamides. It exhibits potent fungicidal and nematicidal activity through a highly specific mechanism of action. This technical guide provides a comprehensive overview of the molecular and cellular effects of fluopyram on fungi and nematodes, detailing its primary target, downstream consequences, and the experimental methodologies used to elucidate its function. Quantitative data on its efficacy and selectivity are presented, alongside visual representations of the key biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)
The primary molecular target of fluopyram in both fungi and nematodes is Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain (ETC).[1][2][3][4] SDH is a critical enzyme that plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate in the Krebs cycle and participates in the transfer of electrons to the ubiquinone pool in the ETC.[5]
Fluopyram acts as a Succinate Dehydrogenase Inhibitor (SDHI) .[1][2] It binds to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex, effectively blocking the electron transfer from succinate to ubiquinone.[6] This inhibition disrupts the mitochondrial respiratory chain, leading to a cascade of detrimental cellular events.[2][3] In fungi, this disruption affects all growth stages, from spore germination and germ tube elongation to mycelial growth and sporulation.[2][7][8] In nematodes, the immediate consequence is a rapid depletion of cellular energy (ATP), leading to paralysis and eventual death.[3][9][10]
The following diagram illustrates the inhibition of the mitochondrial electron transport chain by fluopyram.
Downstream Cellular Consequences in Nematodes
The inhibition of SDH by fluopyram in nematodes triggers a series of downstream cellular events, culminating in paralysis and death. These consequences include energy depletion, oxidative stress, and apoptosis.
ATP Depletion and Paralysis
The primary and most immediate effect of SDH inhibition is the severe depletion of adenosine triphosphate (ATP), the cell's main energy currency.[3] Studies on Caenorhabditis elegans, Meloidogyne incognita, and Heterodera schachtii have demonstrated a significant reduction in the adenylate energy charge (AEC) following fluopyram exposure.[9] An AEC value below 0.5 is associated with irreversible cell damage and death.[2] This rapid loss of energy leads to impaired muscle function, resulting in the characteristic paralysis observed in fluopyram-treated nematodes.[3][9]
Oxidative Stress and Apoptosis
Fluopyram exposure has been shown to induce oxidative stress in nematodes, as evidenced by an increase in reactive oxygen species (ROS) production, lipofuscin and lipid accumulation, and malondialdehyde (MDA) levels.[1] Concurrently, a significant decrease in the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST) is observed.[1]
This oxidative stress is linked to the induction of apoptosis, or programmed cell death. Gene expression studies in C. elegans have revealed that fluopyram exposure significantly influences the expression of genes associated with oxidative stress (e.g., gst-4, sod-3, mev-1), intestinal damage (e.g., mtm-6, nhx-2), and cell apoptosis (e.g., ced-13, ced-3, cep-1).[1]
The following diagram outlines the downstream signaling pathways affected by fluopyram in nematodes.
Quantitative Data on Efficacy and Selectivity
The efficacy of fluopyram varies depending on the target organism and the specific life stage. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Fungicidal Efficacy of Fluopyram (EC50 Values)
| Fungal Species | EC50 (µg/mL) | Assay Type | Reference |
| Botrytis cinerea | 0.03 - 0.29 | Germ tube elongation | [11] |
| Botrytis cinerea | 5.389 | Mycelial growth | [12][13] |
| Alternaria solani | 0.244 | Mycelial growth | [12][13] |
| Fusarium virguliforme | 3.35 | Mycelial growth | [12][14] |
| Fusarium virguliforme | 2.28 | Conidia germination | [14] |
| Phytophthora capsica | 146.8 | Mycelial growth | [15] |
| Fusarium graminearum | 1.0326 - 4.8512 | Mycelial growth | [16] |
| Fusarium graminearum | 0.0952 - 0.2717 | Conidia germination | [16] |
Table 2: Nematicidal Efficacy and Selectivity of Fluopyram
| Parameter | Organism | Value | Conditions | Reference |
| pIC50 (SDH Inhibition) | Caenorhabditis elegans | 8.5 | In vitro mitochondrial prep | [9] |
| Rat | < 5 | In vitro mitochondrial prep | [9] | |
| House fly | < 5 | In vitro mitochondrial prep | [9] | |
| Earthworm | < 5 | In vitro mitochondrial prep | [9] | |
| EC50 (Paralysis) | Meloidogyne incognita J2 | 0.9 µM (0.36 ppm) | 48h exposure | [2] |
| Heterodera schachtii J2 | 12.4 µM (4.9 ppm) | 48h exposure | [2] | |
| ATP Reduction | C. elegans, H. schachtii, M. incognita | ~40-49% | 20 ppm for 48h | [2] |
| LC50 (Mortality) | Artemia salina | 1.021 mg/mL | - | [10] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of fluopyram.
Fungal Growth Inhibition Assays
This assay determines the effect of fluopyram on the vegetative growth of fungi.
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Materials: Potato Dextrose Agar (PDA), Petri dishes, fluopyram stock solution (in DMSO), fungal culture, sterile cork borer (5 mm diameter).
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Procedure:
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Prepare PDA and amend with various concentrations of fluopyram. A control with DMSO alone should be included.
-
Pour the amended PDA into sterile Petri dishes.
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Once solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.[17]
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Incubate the plates at the optimal temperature for the specific fungus in the dark.
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Measure the radial growth of the fungal colony at regular intervals until the control colony reaches the edge of the plate.
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Calculate the percentage of inhibition relative to the control and determine the EC50 value.
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This assay assesses the impact of fluopyram on the germination of fungal spores.
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Materials: Fungal spore suspension, sterile microscope slides or multi-well plates, fluopyram solutions, humidity chamber, lactophenol cotton blue.
-
Procedure:
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Prepare a spore suspension from a sporulating fungal culture in sterile water.
-
Mix the spore suspension with different concentrations of fluopyram.
-
Place a drop of each mixture onto a microscope slide or in a well of a multi-well plate and incubate in a humidity chamber at an appropriate temperature for several hours.
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Stop the germination by adding a drop of lactophenol cotton blue.
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Observe under a microscope and count the number of germinated and non-germinated spores (a spore is considered germinated when the germ tube is at least half the length of the spore).
-
Calculate the percentage of germination inhibition and the EC50 value.[6]
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The following diagram illustrates the workflow for fungal growth inhibition assays.
References
- 1. Oxidative stress, intestinal damage, and cell apoptosis: Toxicity induced by fluopyram in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of fluopyram in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced Sensitivity to Fluopyram in Meloidogyne graminis following Long-Term Exposure in Golf Turf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Screening of fluopyram-based formulation toxicity in non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular Assessment of ATP Levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Fluopyram activates systemic resistance in soybean [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. In Vitro Determination of the Sensitivity of Fusarium graminearum to Fungicide Fluopyram and Investigation of the Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
